molecular formula C29H30FNO4 B11519010 Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11519010
M. Wt: 475.5 g/mol
InChI Key: IALJCBWTJKHTMS-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, a methoxyphenyl group, and a hexahydroquinoline core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Final esterification: The carboxylate group is formed through esterification reactions using suitable alcohols and acids.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

    4-Methoxyphenyl N-(2-fluorophenyl)carbamate: This compound shares the methoxyphenyl and fluorophenyl groups but differs in its core structure.

    Cyclopentyl(2-fluorophenyl)methanamine: Similar in having a cyclopentyl and fluorophenyl group but lacks the hexahydroquinoline core.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and share some functional group similarities.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H30FNO4

Molecular Weight

475.5 g/mol

IUPAC Name

cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H30FNO4/c1-17-26(29(33)35-21-7-3-4-8-21)27(22-9-5-6-10-23(22)30)28-24(31-17)15-19(16-25(28)32)18-11-13-20(34-2)14-12-18/h5-6,9-14,19,21,27,31H,3-4,7-8,15-16H2,1-2H3

InChI Key

IALJCBWTJKHTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C(=O)OC5CCCC5

Origin of Product

United States

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